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molecular formula C14H13N5 B8402734 4-(2-Indanylamino)pyrazolo[3,4-d]pyrimidine

4-(2-Indanylamino)pyrazolo[3,4-d]pyrimidine

Cat. No. B8402734
M. Wt: 251.29 g/mol
InChI Key: LDMOTKZOROSJBT-UHFFFAOYSA-N
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Patent
US06734180B1

Procedure details

Using 4-hydroxypyrazolo[3,4-d]pyrimidine (140 mg, 1.0 mmol), phosphorus oxichloride (3.0 ml), and dimethylaniline (0.39 ml, 3.1 μmol), and then 2-aminoindan (400 mg, 3.0 mmol), a similar procedure to Preparation Example 5 was carried out. The product obtained was purified by silica gel chromatography (hexane:ethyl acetate=5:2) to obtain the title compound (150 mg, 0.56 mmol) having the following physical properties:
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
0.39 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.P(Cl)(Cl)(Cl)=O.[NH2:16][CH:17]1[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18]1>CN(C)C1C=CC=CC=1>[CH2:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:25][CH:17]1[NH:16][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
OC1=C2C(=NC=N1)NN=C2
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1
Step Four
Name
Quantity
0.39 mL
Type
catalyst
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (hexane:ethyl acetate=5:2)

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NC1=C2C(=NC=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mmol
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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